N-benzyl-N-{2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide (non-preferred name)
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Overview
Description
N-benzyl-N-{2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide is a complex organic compound with the molecular formula C22H20ClN3O3S This compound is characterized by its unique structure, which includes a benzenesulfonamide group, a hydrazinyl group, and a chlorobenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-{2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide typically involves a multi-step process. One common method includes the following steps:
Formation of the hydrazone intermediate: This step involves the condensation of 2-chlorobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.
Nucleophilic substitution: The hydrazone intermediate is then reacted with N-benzyl-2-chloroacetamide under basic conditions to form the desired product.
The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-{2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzenesulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N-benzyl-N-{2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-benzyl-N-{2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The hydrazone moiety is particularly important for its binding affinity and specificity. The pathways involved may include inhibition of key enzymes in metabolic pathways or disruption of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-{2-[2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide
- N-benzyl-N-{2-[2-(2-bromobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide
Uniqueness
N-benzyl-N-{2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorobenzylidene moiety enhances its reactivity and potential for forming stable complexes with biological targets, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3S/c23-21-14-8-7-11-19(21)15-24-25-22(27)17-26(16-18-9-3-1-4-10-18)30(28,29)20-12-5-2-6-13-20/h1-15H,16-17H2,(H,25,27)/b24-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJBHQZELJDUMO-BUVRLJJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)NN=CC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN(CC(=O)N/N=C/C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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